(2-Fluoro-4-methyl-5-nitrophenyl)methanol
Overview
Description
(2-Fluoro-4-methyl-5-nitrophenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It features a phenyl ring substituted with a fluorine atom, a methyl group, a nitro group, and a hydroxymethyl group
Mechanism of Action
Target of Action
The specific target of (2-Fluoro-4-methyl-5-nitrophenyl)methanol is currently unknown. Related compounds such as 5-phenyl-furan-2-carboxylic acids have been identified as antimycobacterial agents that interfere with iron homeostasis .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding and van der waals forces .
Biochemical Pathways
Related compounds have been shown to interfere with the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in mycobacterium tuberculosis .
Pharmacokinetics
The compound’s molecular weight, rotatable bond count, and topological polar surface area suggest that it may have favorable bioavailability .
Result of Action
Related compounds have been shown to have antimycobacterial activity, suggesting that this compound may also have potential antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methyl-5-nitrophenyl)methanol typically involves the nitration of a fluoromethylbenzene derivative followed by reduction and subsequent hydroxymethylation. One common synthetic route is as follows:
Nitration: The starting material, 2-fluoro-4-methylbenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Hydroxymethylation: Finally, the amino group is converted to a hydroxymethyl group through a reaction with formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-methyl-5-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-Fluoro-4-methyl-5-nitrobenzoic acid.
Reduction: 2-Fluoro-4-methyl-5-aminophenylmethanol.
Substitution: 2-Methoxy-4-methyl-5-nitrophenylmethanol.
Scientific Research Applications
(2-Fluoro-4-methyl-5-nitrophenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
(2,5-Difluoro-4-nitrophenyl)methanol: Similar structure but with an additional fluorine atom.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring instead of a phenyl ring.
(2-Fluoro-4-nitrophenyl)methanol: Lacks the methyl group.
Uniqueness
(2-Fluoro-4-methyl-5-nitrophenyl)methanol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of the fluorine atom, methyl group, and nitro group on the phenyl ring, along with the hydroxymethyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(2-fluoro-4-methyl-5-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-2-7(9)6(4-11)3-8(5)10(12)13/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXKWGJLBYHGKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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